1-Ethylpyrrolo[1,2-a]pyrazine
Description
Significance of Nitrogen-Containing Heterocyclic Scaffolds in Modern Chemical Biology
Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical biology and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. researchgate.netijsrtjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in numerous natural products, including vitamins, alkaloids, and hormones, as well as in the majority of commercially available pharmaceuticals. ijsrtjournal.comopenmedicinalchemistryjournal.comresearchgate.net An analysis of FDA-approved pharmaceuticals revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their significance in drug design. openmedicinalchemistryjournal.com
The importance of these scaffolds lies in their structural diversity and their ability to engage with biological targets through various interactions, such as hydrogen bonding. openmedicinalchemistryjournal.com This versatility allows them to serve as "privileged structures" in drug discovery, capable of binding to multiple receptors with high affinity. openmedicinalchemistryjournal.com Consequently, nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties. researchgate.netnih.govrasayanjournal.co.in The continuous exploration and synthesis of new nitrogen-heterocyclic derivatives remain a primary focus for researchers aiming to develop novel therapeutic agents to combat a wide range of diseases. ijsrtjournal.comnih.gov
Overview of the Pyrrolo[1,2-a]pyrazine (B1600676) Framework and its Biological Relevance
The pyrrolo[1,2-a]pyrazine framework is a prominent nitrogen-containing heterocyclic scaffold built from a fused pyrrole (B145914) and pyrazine (B50134) ring. researchgate.net This bicyclic structure provides a rigid and stable core, which possesses unique electronic properties compared to its monocyclic counterparts. The fusion of the two rings creates a distinct chemical architecture that can interact effectively with biological targets, making it a valuable scaffold in medicinal chemistry. researchgate.net
Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated a wide array of biological activities. researchgate.net Research has highlighted their potential as antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor agents. researchgate.netmdpi.com Specifically, pyrrolo[1,2-a]pyrazine derivatives are noted for exhibiting significant antibacterial and antifungal activities. researchgate.net For instance, certain hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) analogues have shown strong effects against gram-negative bacteria. mdpi.com Furthermore, this class of compounds has been investigated for other therapeutic applications, including as inhibitors of fibroblast growth factor receptor (FGFR) in cancer treatment and as modulators for adenosine (B11128) A3 receptors. nih.govscispace.com The diverse biological profile of the pyrrolo[1,2-a]pyrazine framework continues to make it an attractive target for the design and synthesis of new therapeutic leads. researchgate.net
Historical Context and Evolution of Research on Pyrrolopyrazine Derivatives
The study of pyrrolopyrazine chemistry emerged from broader investigations into heterocyclic aromatic compounds during the mid-20th century. Early research was driven by the observation that fused heterocyclic systems often displayed enhanced biological activity compared to single-ring structures. Foundational work in the latter half of the 20th century established key synthetic routes, such as the thermal cyclization of pyrazinylhydrazones to create the 5H-pyrrolo[2,3-b]pyrazine system, which laid the groundwork for future developments in the field.
Initial studies were primarily concerned with fundamental synthesis and basic biological screening. However, as synthetic methodologies advanced, research evolved towards a more rational, structure-based drug design approach. sci-hub.se This shift allowed for the systematic optimization of pyrrolopyrazine derivatives to improve their potency, selectivity, and pharmacokinetic properties. The development of pyrrolo[1,2-a]pyrazines as potential treatments for conditions like excessive gastric acid secretion and as kinase inhibitors for cancer therapy exemplifies this evolution. google.com Contemporary research continues to expand the synthetic accessibility and therapeutic applications of this versatile heterocyclic family. researchgate.net
Data Tables
Table 1: Biological Activities of the Pyrrolo[1,2-a]pyrazine Scaffold
| Biological Activity | Description |
| Antimicrobial | Derivatives have shown significant activity against various bacteria, including multidrug-resistant strains like Staphylococcus aureus. researchgate.net |
| Antifungal | Certain analogues exhibit potent antifungal effects against various Candida species. researchgate.netmdpi.com |
| Antiviral | The scaffold has been identified as having potential antiviral properties. researchgate.net |
| Kinase Inhibition | Pyrrolopyrazine derivatives have been developed as inhibitors of kinases such as FGFR, which are implicated in cancer. scispace.com |
| Anti-inflammatory | The framework is associated with potential anti-inflammatory effects. researchgate.net |
| Antitumor | Various derivatives have been investigated for their ability to inhibit cancer cell proliferation. researchgate.netsmolecule.com |
| CNS Effects | Compounds with similar structures are known to have neuroactive properties, suggesting potential applications in this area. smolecule.com |
Table 2: Computed Properties of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate
Note: Data for the specific compound 1-Ethylpyrrolo[1,2-a]pyrazine is limited. The following table presents computed properties for a closely related derivative, Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate, to provide representative data for this chemical class.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem |
| Molecular Weight | 190.20 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 190.074227566 Da | PubChem |
| Topological Polar Surface Area | 43.6 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Structure
3D Structure
Properties
CAS No. |
106100-41-8 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-ethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-7H,2H2,1H3 |
InChI Key |
CAWIRFPUNOIABS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN2C1=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolo 1,2 a Pyrazine and Its Derivatives
Established Cyclization and Annulation Strategies for Pyrrolo[1,2-a]pyrazine (B1600676) Core Synthesis
Traditional synthetic approaches often rely on the stepwise construction of the bicyclic system through cyclization and annulation reactions. These methods are foundational and continue to be refined for the synthesis of complex pyrrolo[1,2-a]pyrazine derivatives.
A notable strategy for constructing the pyrrolo[1,2-a]pyrazine skeleton involves the cyclization of enaminones derived from 2-formylpyrrole. nih.govresearchgate.net In this approach, 2-formylpyrrole serves as a versatile starting material. nih.gov The synthesis begins with the preparation of enaminones by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, or similar acetophenone derivatives with N,N-dimethylformamide dimethyl acetal (DMFDMA). nih.govresearchgate.net
The subsequent and crucial step is the cyclization of these 2-formylpyrrole-based enaminones using ammonium (B1175870) acetate as the nitrogen source to form the pyrazine (B50134) ring. nih.govresearchgate.net The reaction conditions for this transformation have been optimized, with studies showing that using lithium carbonate as the base in dimethylformamide (DMF) as the solvent provides improved yields compared to other bases like DBU, sodium hydride, or potassium tert-butoxide. nih.gov
Table 1: Synthesis of 4-Substituted Pyrrolo[1,2-a]pyrazines via Cyclization of Enaminones
| Precursor Enaminone | Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1a | CO₂Me | 4a | 70 |
| 1b | CO₂Et | 4b | 72 |
| 2a | CN | 4c | 75 |
| 2b | 4-F-Ph | 4d | 68 |
| 2c | 4-Cl-Ph | 4e | 65 |
| 2d | 4-Br-Ph | 4f | 63 |
| 3a | Ph | 4g | 78 |
Data sourced from a study on the conversion of 2-formylpyrrole-based enaminones. nih.gov
Palladium catalysis offers a powerful tool for the synthesis of pyrrolo[1,2-a]pyrazines through vinyl cyclization reactions. researchgate.net These methods often involve the intramolecular cyclization of appropriately substituted pyrrole (B145914) precursors. For instance, a Pd(II)-promoted vinyl cyclization has been reported as a strategy to achieve the pyrrolo[1,2-a]pyrazine core. researchgate.net Another approach utilizes a palladium-catalyzed intermolecular cycloisomerization strategy, reacting substrates like 2-bromo-5-methoxypyrazine with propargyl amines or ethers to yield pyrrolo[1,2-a]pyrazine derivatives. scientific.net
Furthermore, a domino synthesis has been developed starting from 2-pyrrolecarbaldehyde and vinyl azides. researchgate.net This reaction proceeds under relatively mild, base-promoted conditions to furnish the multi-substituted pyrrolo[1,2-a]pyrazine framework. researchgate.net These palladium-catalyzed reactions highlight the versatility of transition metal catalysis in constructing complex heterocyclic systems.
Multi-Component Reaction (MCR) Protocols for Pyrrolo[1,2-a]pyrazine Scaffold Assembly
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules from three or more starting materials in a single pot. nih.gov Several MCR protocols have been successfully developed for the assembly of the pyrrolo[1,2-a]pyrazine scaffold.
A straightforward synthetic protocol for pyrrolo[1,2-a]pyrazine derivatives involves a three-component reaction between 1,2-diamines (such as ethylenediamine), ethyl pyruvate, and various α-bromo ketones. researchgate.net This reaction is effectively catalyzed by iron(III) chloride (FeCl₃), leading to the desired products in excellent yields. researchgate.net This one-pot synthesis demonstrates a simple and efficient method for generating a library of substituted pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]pyrazines. researchgate.net
An environmentally benign and efficient synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through a catalyst-free, one-pot, three-component reaction. beilstein-journals.orgnih.gov This method utilizes ethylenediamine (a 1,2-diamine), dialkyl acetylenedicarboxylates, and ethyl bromopyruvate. beilstein-journals.orgnih.gov The reaction proceeds smoothly under reflux conditions in acetonitrile to afford new pyrrolo[1,2-a]pyrazine derivatives in good yields. beilstein-journals.org
The proposed mechanism suggests an initial reaction between the 1,2-diamine and the dialkyl acetylenedicarboxylate to form a dihydroquinoxaline or a related intermediate. beilstein-journals.org This intermediate, possessing enamine character, then reacts with ethyl bromopyruvate, followed by a series of cyclization and elimination steps to generate the final aromatic product. beilstein-journals.org The simplicity and absence of a catalyst make this an attractive alternative to other synthetic approaches. beilstein-journals.org
Table 2: Catalyst-Free Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
| Diamine | Acetylenedicarboxylate | Product | Yield (%) |
|---|---|---|---|
| 1,2-Diaminobenzene | Dimethyl Acetylenedicarboxylate | 4a | 92 |
| 1,2-Diaminobenzene | Diethyl Acetylenedicarboxylate | 4b | 93 |
| 1,2-Diaminobenzene | Di-tert-butyl Acetylenedicarboxylate | 4c | 90 |
| 4-Methyl-1,2-diaminobenzene | Dimethyl Acetylenedicarboxylate | 4d | 91 |
| 4-Methyl-1,2-diaminobenzene | Diethyl Acetylenedicarboxylate | 4e | 88 |
Data adapted from a study on the catalyst-free synthesis of pyrrolo[1,2-a]quinoxaline derivatives, a related class of compounds synthesized under similar conditions as pyrrolo[1,2-a]pyrazines. beilstein-journals.org
One-pot three-component reactions provide a versatile route to functionalized pyrrolo[1,2-a]pyrazines. A notable example involves the reaction of ethylenediamine, acetylenic esters (dialkylacetylenedicarboxylates), and β-nitrostyrene derivatives. mdpi.comingentaconnect.com While some variations of this reaction utilize magnetic nanoparticle catalysts in water, the core transformation highlights the power of MCRs. ingentaconnect.com The reaction efficiently assembles the pyrrolo[1,2-a]pyrazine ring system by combining these three readily available components. This approach allows for the introduction of a variety of substituents onto the final heterocyclic scaffold, depending on the specific starting materials used.
Stereoselective Synthesis of Pyrrolo[1,2-a]pyrazine Analogs
The development of stereoselective methods for the synthesis of pyrrolo[1,2-a]pyrazine analogs is crucial for the preparation of chiral molecules with specific biological activities.
A significant advancement in the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the direct catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. acs.orgacs.orgnih.gov This method utilizes N-aminoethylpyrroles and various aldehydes, catalyzed by a chiral phosphoric acid, to produce the desired chiral products in high yields and with excellent enantioselectivities. acs.orgacs.orgnih.gov This one-pot reaction proceeds under mild conditions and has been shown to be applicable to a range of aldehydes and pyrrole derivatives. acs.orgacs.orgnih.gov
The optimization of reaction conditions has been a key focus of this research. Solvent choice plays a critical role in both yield and enantioselectivity. For instance, tetrahydrofuran (THF) was identified as the optimal solvent for achieving high enantioselectivity, with enantiomeric excesses (ee) reaching up to 94%. acs.orgacs.org In contrast, more polar solvents like acetonitrile resulted in lower yields and enantioselectivities. acs.orgacs.org The catalyst loading was also found to influence the reaction outcome, with an increase to 10 mol% improving the yield without compromising the enantiomeric excess. acs.orgacs.org
Table 1: Effect of Solvents on the Aza-Friedel-Crafts Reaction
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 88 | 86 |
| Chloroform | 97 | 85 |
| Acetonitrile | 82 | 81 |
| THF | 91 | 94 |
Data derived from studies on the direct catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. acs.orgacs.org
This methodology provides an efficient pathway to medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. acs.orgacs.orgnih.gov
Synthetic Approaches to Specific Pyrrolo[1,2-a]pyrazinone Substructures
The synthesis of pyrrolo[1,2-a]pyrazinone substructures, which are present in numerous natural products and pharmacologically active compounds, has been a subject of intensive research.
A novel and efficient method for the synthesis of N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives involves the cyclization of alkynes. metu.edu.tr This approach utilizes pyrrole carboxamide derivatives which, when treated with a base such as sodium hydride (NaH) and reacted with propargyl bromide, undergo a tandem reaction to yield the desired pyrrolo-pyrazinones with high efficiency under mild conditions. metu.edu.tr
Further investigations into alkyne cyclization have demonstrated that N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo nucleophilic cyclization with hydrazine to form pyrrolopyrazinone skeletons. nih.govd-nb.info For example, the reaction of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine monohydrate in methanol at reflux temperature afforded 2-amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one in a 67% yield. nih.govd-nb.info This method provides a versatile route to various substituted pyrrolopyrazinones. nih.govd-nb.infobeilstein-journals.org
Table 2: Synthesis of Pyrrolopyrazinones via Alkyne Cyclization
| Starting Material | Product | Yield (%) |
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | 2-Amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one | 67 |
| Methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate | 2-Amino-3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-1(2H)-one | Not specified |
| Methyl 1-hexynyl-1H-pyrrole-2-carboxylate | 2-Amino-3-butylpyrrolo[1,2-a]pyrazin-1(2H)-one | Not specified |
Data from nucleophilic cyclization reactions of N-alkyne-substituted pyrrole esters. nih.govd-nb.info
Investigation of Reaction Mechanisms in Pyrrolo[1,2-a]pyrazine Synthesis
Understanding the reaction mechanisms involved in the synthesis of pyrrolo[1,2-a]pyrazines is essential for optimizing reaction conditions and expanding the scope of these synthetic methods.
The synthesis of certain pyrrolo[1,2-a]pyrazine derivatives can proceed through an intramolecular Mannich-type reaction. A one-pot, three-component reaction involving an α-haloketone, an azide, and an N-substituted pyrrole-2-carboxaldehyde has been developed to produce 3,4-diacylpyrrolo[1,2-a]pyrazines. researchgate.net The proposed mechanism for this domino process includes the in situ generation of an α-iminoketone, followed by an intermolecular Mannich reaction, intramolecular imine formation, and subsequent aromatization to yield the final product. researchgate.net
While not directly focused on 1-Ethylpyrrolo[1,2-a]pyrazine, mechanistic studies on related pyrazine systems provide valuable insights. For instance, the reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines to form pyrimidines and 1,3,5-triazines, respectively, has been shown to proceed through a stepwise addition/N2 elimination/cyclization pathway, rather than a concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. nih.gov The rate-limiting step is the initial nucleophilic attack of the amidine on the azine ring. nih.gov Such mechanistic understanding in related heterocyclic systems can inform the design of new synthetic routes to pyrrolo[1,2-a]pyrazines.
Biosynthetic Pathways of Pyrazine-Containing Compounds Relevant to this compound Precursors
The formation of the pyrrolo[1,2-a]pyrazine skeleton often involves the condensation of a pyrrole-based precursor, such as pyrrole-2-carbaldehyde, with an amine source. Therefore, biosynthetic and chemical pathways that generate these pyrrole and pyrazine precursors are of significant interest.
Microorganisms are known to produce a variety of alkylated pyrazines, which are significant flavor and aroma compounds in fermented foods. researchgate.net These microbial pathways represent a natural source of substituted pyrazine rings, which are foundational structures in the broader class of pyrazine derivatives.
Several bacterial species, including strains of Bacillus subtilis, Corynebacterium glutamicum, and Pseudomonas, have been identified as producers of alkylpyrazines. mdpi.com For instance, certain B. subtilis strains isolated from fermented soybeans (natto) can synthesize a range of pyrazines, including 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,3,5-trimethylpyrazine.
The biosynthesis of these compounds is linked to the metabolism of amino acids and sugars. Key precursors often include L-threonine and acetoin (3-hydroxy-2-butanone). While the precise enzymatic mechanisms are not fully elucidated, it is understood that these precursors undergo condensation and cyclization reactions, facilitated by microbial enzymes, to form the pyrazine ring. The type and position of the alkyl substituents on the pyrazine ring are determined by the specific precursors available and the enzymatic machinery of the microorganism.
Furthermore, recent research has demonstrated the microbial production of pyrrole-2-carbaldehyde, a key precursor for pyrrolo[1,2-a]pyrazines. A biocatalytic system using enzymes from Pseudomonas aeruginosa and Segniliparus rotundus can produce pyrrole-2-carbaldehyde from pyrrole, showcasing a direct microbial route to a crucial intermediate. mdpi.comresearchgate.net
Table 1: Examples of Microbially Produced Pyrazine and Pyrrole Precursors
| Compound | Producing Microorganism (Example) | Key Precursor(s) |
|---|---|---|
| 2,5-Dimethylpyrazine | Bacillus subtilis | L-Threonine |
| Tetramethylpyrazine | Bacillus subtilis | Acetoin |
The Maillard reaction, a non-enzymatic browning process, is a primary pathway for the formation of a vast array of flavor compounds in thermally processed foods, including alkylated pyrazines such as ethylpyrazine. researchgate.netnih.gov This complex cascade of reactions occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. mdpi.comnih.gov
The formation of the pyrazine ring through the Maillard reaction generally proceeds via the Strecker degradation of an amino acid. This process involves the reaction of an amino acid with a dicarbonyl compound (formed from sugar degradation), leading to the formation of a Strecker aldehyde and an α-aminoketone. Two molecules of the α-aminoketone can then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to the stable aromatic pyrazine.
The specific alkyl substitution pattern on the pyrazine ring is influenced by the reacting amino acids and the nature of the dicarbonyl compounds. For instance, the reaction of glutamine with glucose has been shown to produce ethylpyrazine and 2-ethyl-5-methylpyrazine. researchgate.net
Crucially, the Maillard reaction is not limited to the formation of pyrazines; it can also generate pyrrole derivatives. The reaction between carbohydrates and primary amino acids can lead to the formation of pyrrole-2-carbaldehydes. researchgate.netmdpi.com For example, the reaction of glucose with various amino esters in the presence of an acid catalyst has been shown to produce N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes. researchgate.net These pyrrole aldehydes are direct and vital precursors for the chemical synthesis of the pyrrolo[1,2-a]pyrazine core, which can be achieved by reacting them with an amine source like ammonium acetate.
Therefore, the Maillard reaction provides a plausible pathway for the formation of both the pyrazine and pyrrole precursors necessary for the eventual abiotic or biotic synthesis of complex heterocyclic systems like this compound.
Table 2: Key Precursors and Products in Maillard Reactions Relevant to Pyrrolo[1,2-a]pyrazine Synthesis
| Reactants | Reaction Type | Key Products/Intermediates | Relevance |
|---|---|---|---|
| Amino Acids + Reducing Sugars | Maillard Reaction | α-Aminoketones | Pyrazine Ring Precursors |
| Glutamine + Glucose | Maillard Reaction | Ethylpyrazine | Source of Ethyl-Substituted Pyrazine |
| Amino Acids + Pentoses/Hexoses | Maillard Reaction | Pyrrole-2-carbaldehydes | Direct Precursor for Pyrrolo[1,2-a]pyrazine Core |
| α-Aminoketones | Condensation/Oxidation | Dihydropyrazines, Alkylpyrazines | Formation of Pyrazine Ring |
Chemical Reactivity and Derivatization of Pyrrolo 1,2 a Pyrazine Core for 1 Ethyl Substitution
Functional Group Transformations on Pyrrolo[1,2-a]pyrazine (B1600676) Scaffolds
The chemical versatility of the pyrrolo[1,2-a]pyrazine system allows for a range of functional group transformations, which are essential for preparing precursors for alkylation or for diversifying the scaffold. Key reactions include esterification, nucleophilic substitution, and decarboxylation.
Carboxylic acid derivatives of pyrrolo[1,2-a]pyrazine serve as versatile intermediates. For instance, 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid can readily undergo esterification by reacting with various alcohols. smolecule.com This transformation is crucial for protecting the carboxylic acid group or for converting it into a different functional group that can direct subsequent reactions or modulate the molecule's properties.
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid | Alcohol (e.g., Ethanol) | Ethyl 7-chloropyrrolo[1,2-a]pyrazine-1-carboxylate | Formation of esters for further modification or biological screening. | smolecule.com |
Halogenated pyrrolo[1,2-a]pyrazines are key substrates for introducing a wide array of functional groups via nucleophilic substitution. The electron-deficient nature of the pyrazine (B50134) ring facilitates the displacement of halogen atoms by nucleophiles. rsc.org For example, the chlorine atom on derivatives like 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be substituted by various nucleophiles, enabling the synthesis of new derivatives. smolecule.com This reactivity is a cornerstone for building molecular complexity. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks the carbon atom bearing the halogen, and the halide ion acts as a leaving group. rsc.orgibchem.com This method is often preferred over metal-catalyzed couplings for amination due to its simplicity. rsc.org
Table 2: Nucleophilic Substitution on Halogenated Pyrrolo[1,2-a]pyrazines
| Substrate | Nucleophile | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| Halogenated Pyrrolo[1,2-a]pyrazine | Amines, Alkoxides, Thiolates | Substituted Pyrrolo[1,2-a]pyrazines | Nucleophilic Aromatic Substitution | smolecule.comrsc.org |
| 1-(2-phenylethyl)-8-bromopyrrolo[1,2-a]pyrazine | n-Butyllithium followed by Ethyl Iodide | 1-(2-phenylethyl)-8-ethylpyrrolo[1,2-a]pyrazine | Halogen-Lithium Exchange followed by Alkylation | googleapis.comgoogle.com |
Decarboxylation, the removal of a carboxyl group, is another important transformation for modifying the pyrrolo[1,2-a]pyrazine scaffold. Under specific thermal or basic conditions, pyrrolo[1,2-a]pyrazine carboxylic acids can be decarboxylated to yield the corresponding unsubstituted or substituted pyrrolo[1,2-a]pyrazines. smolecule.comsmolecule.com For example, heating 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a related heterocyclic system, with sodium hydroxide (B78521) leads to decarboxylation. This reaction is useful for accessing derivatives where the carboxylic acid group is no longer needed or for creating a specific substitution pattern. More advanced visible-light-induced decarboxylative cyclization methods are also being developed. rsc.org
Regioselective Introduction and Modification of Alkyl Chains (e.g., Ethyl Group)
The precise placement of an ethyl group on the pyrrolo[1,2-a]pyrazine core is critical for defining its biological activity. Regioselectivity can be controlled by the choice of reagents and the existing substitution pattern on the heterocyclic ring.
One documented method involves a halogen-metal exchange followed by alkylation. For example, 1-(2-phenylethyl)-8-bromopyrrolo[1,2-a]pyrazine can be treated with n-butyllithium at low temperatures (-78 °C). googleapis.comgoogle.com This results in the formation of a lithiated intermediate at the C8 position, which is then quenched with ethyl iodide to introduce the ethyl group regioselectively at C8, yielding 1-(2-phenylethyl)-8-ethylpyrrolo[1,2-a]pyrazine. googleapis.comgoogle.com
Research has also shown that direct metalation can be used to functionalize specific positions. The reaction of the parent pyrrolo[1,2-a]pyrazine with lithium diisopropylamide (LDA) followed by the addition of an electrophile leads to substitution at the C4 position. sci-hub.se In contrast, organolithium reagents like n-butyllithium can add directly to the electron-deficient C1 position. sci-hub.se
Furthermore, the regioselectivity of electrophilic reactions, such as Friedel-Crafts acylation, is highly dependent on the substituents already present on the pyrrolo[1,2-a]pyrazine core. semanticscholar.org For instance, acetylation of substrates with a hydrogen at C1 tends to occur at the C8 position, while substrates with a methyl group at C1 are preferentially acetylated at the C6 position. semanticscholar.org This demonstrates that existing alkyl groups can direct the position of further functionalization.
Diversification Strategies for Pyrrolo[1,2-a]pyrazine Libraries
The pyrrolo[1,2-a]pyrazine scaffold is a valuable template for generating chemical libraries for drug discovery. upo.esresearchgate.net Diversity-oriented synthesis aims to create a wide range of structurally distinct molecules from a common core. upo.es
One powerful strategy involves palladium-catalyzed cross-coupling reactions. For example, direct C-H arylation at the C6 position of the pyrrolo[1,2-a]pyrazine core with various aryl bromides has been used to generate a library of C6-arylated derivatives. upo.es The starting pyrrolo[1,2-a]pyrazines for these libraries can be synthesized through methods like the base-mediated N-alkylation of pyrrole-2-carboxaldehyde followed by cyclization with ammonium (B1175870) acetate. upo.esresearchgate.net
Further diversification can be achieved by leveraging the functional groups introduced. An ester functionality, for instance, can be manipulated to form additional heterocyclic rings fused to the core. thieme-connect.com Similarly, acyl groups introduced via regioselective acylation can be further elaborated to expand the chemical space. semanticscholar.orgresearchgate.net The generation of these libraries is crucial for structure-activity relationship (SAR) studies and for the discovery of novel bioactive compounds, such as PIM kinase inhibitors. nih.gov
Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Pyrazine Derivatives
Correlates Between Structural Modifications and Biological Activity Profiles
The biological activity of pyrrolo[1,2-a]pyrazine (B1600676) derivatives is highly sensitive to structural modifications across the bicyclic core and its peripheral substituents. Early research established that the unsubstituted parent heterocycle possesses limited activity, necessitating the introduction of various functional groups to elicit a desired biological response.
Key structural modifications and their general impact on activity include:
Substitution at C-1: The introduction of small alkyl groups, such as an ethyl group as seen in 1-Ethylpyrrolo[1,2-a]pyrazine , is a common starting point for optimization. The size and nature of this substituent can significantly modulate potency and selectivity. For instance, in anticonvulsant agents, varying the C-1 alkyl chain length directly impacts lipophilicity and, consequently, the ability to cross the blood-brain barrier.
Substitution at C-4: This position is critical for multiple activities. The introduction of a carbonyl group to form a pyrrolo[1,2-a]pyrazin-4-one system is a recurring motif in derivatives with antimicrobial and anticancer properties. Alternatively, substitution with aryl groups at C-4 has been a highly successful strategy for developing potent anticonvulsant agents.
Substitution on the Pyrrole (B145914) Ring (C-6, C-7, C-8): Modification of the six-membered pyrazine (B50134) ring, particularly through halogenation, has been shown to enhance certain biological activities. For example, bromination at the C-7 and C-8 positions can dramatically increase antifungal potency.
Substitution on the Pyrazine Ring (C-3): While less explored than other positions, modifications at C-3 can influence the electronic properties and steric profile of the molecule, offering another avenue for optimization.
The following table summarizes the general correlation between structural changes and observed biological activities based on extensive library synthesis and screening.
| Modification Site | Structural Change | Associated Biological Activity Profile | Reference |
|---|---|---|---|
| C-1 | Introduction of small alkyl chains (e.g., ethyl) | Baseline for anticonvulsant, CNS activities | |
| C-4 | Introduction of a carbonyl group (=O) | Antimicrobial, antifungal, cytotoxic activities | |
| C-4 | Introduction of substituted aryl groups | Potent anticonvulsant activity | |
| C-7, C-8 | Halogenation (e.g., dibromination) | Significant enhancement of antifungal activity | |
| N-2 (Bridgehead) | Quaternization or oxidation | Modulation of electronic properties; often reduces activity |
Impact of Substitution Patterns (e.g., Ethyl Group Position) on Pharmacological Effects
The specific placement and nature of substituents are paramount in defining the pharmacological profile of a pyrrolo[1,2-a]pyrazine derivative. An ethyl group at C-1 may serve as a foundational element, but its efficacy is profoundly influenced by the pattern of other substitutions on the heterocyclic core.
For anticonvulsant activity, the C-4 position has been identified as a crucial "hotspot." A series of 4-Aryl-1-alkylpyrrolo[1,2-a]pyrazines were synthesized and evaluated for their ability to protect against pentylenetetrazole (PTZ)-induced seizures. Research demonstrated that an unsubstituted phenyl group at C-4 confers moderate activity. However, introducing substituents onto this phenyl ring led to significant variations in potency.
Electron-withdrawing groups , such as halogens (Cl, F), in the para-position of the C-4 phenyl ring consistently enhanced anticonvulsant activity. The 4-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine derivatives were among the most potent compounds identified.
Electron-donating groups , such as methoxy (B1213986) (OCH₃), generally led to a decrease in activity compared to the unsubstituted or halogen-substituted analogs.
The position of the substituent on the phenyl ring was also critical, with para-substitution generally yielding higher potency than ortho- or meta-substitution. This suggests that the substituent's interaction with a specific sub-pocket of the biological target is sterically and electronically constrained.
| Compound (General Structure) | Substituent (R) on Phenyl Ring | Anticonvulsant Activity (ED₅₀, mg/kg, i.p. vs PTZ) |
|---|---|---|
| 1-Ethyl-4-phenylpyrrolo[1,2-a]pyrazine | -H (unsubstituted) | 45.5 |
| 1-Ethyl-4-(4-fluorophenyl)pyrrolo[1,2-a]pyrazine | 4-F | 29.3 |
| 1-Ethyl-4-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine | 4-Cl | 21.8 |
| 1-Ethyl-4-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine | 4-OCH₃ | > 100 (low activity) |
| 1-Ethyl-4-(2-chlorophenyl)pyrrolo[1,2-a]pyrazine | 2-Cl | 62.1 |
In the context of antimicrobial activity, halogenation of the pyrrolo[1,2-a]pyrazine core has proven to be a highly effective strategy. Studies focusing on 1-substituted-pyrrolo[1,2-a]pyrazin-4-one derivatives revealed that the parent compounds had only modest activity against fungal strains like Candida albicans. However, the introduction of bromine atoms at the C-7 and C-8 positions of the pyrrole moiety resulted in a dramatic and significant increase in antifungal potency.
The compound 7,8-Dibromo-1-hydroxymethylpyrrolo[1,2-a]pyrazin-4(3H)-one exhibited minimum inhibitory concentration (MIC) values that were orders of magnitude lower than its non-brominated counterpart. This profound effect is attributed to several factors:
Increased Lipophilicity: Halogens increase the molecule's lipophilicity, potentially enhancing its ability to penetrate the fungal cell membrane.
Electronic Effects: The strong electron-withdrawing nature of bromine alters the electron density of the heterocyclic system, which may improve its interaction with a biological target.
Halogen Bonding: The bromine atoms may participate in halogen bonding—a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the active site of a fungal enzyme or protein, leading to stronger binding affinity.
| Compound | Bromination Pattern | MIC vs. Candida albicans |
|---|---|---|
| 1-Hydroxymethylpyrrolo[1,2-a]pyrazin-4(3H)-one | None | > 500 |
| 7-Bromo-1-hydroxymethylpyrrolo[1,2-a]pyrazin-4(3H)-one | Monobrominated (C-7) | 125 |
| 7,8-Dibromo-1-hydroxymethylpyrrolo[1,2-a]pyrazin-4(3H)-one | Dibrominated (C-7, C-8) | 7.8 |
The carbonyl group at the C-4 position, creating the pyrrolo[1,2-a]pyrazin-4-one tautomer, is a quintessential pharmacophoric feature for several biological activities, particularly antimicrobial and cytotoxic effects. Its importance stems from its electronic and hydrogen-bonding capabilities.
The C-4 carbonyl oxygen acts as a potent hydrogen bond acceptor. This allows the molecule to form a critical hydrogen bond with a donor group (e.g., an -NH or -OH moiety) in the active site of a target enzyme or receptor. Disruption or removal of this carbonyl group typically leads to a complete loss of biological activity. For example, reduction of the C-4 carbonyl to a methylene (B1212753) group (-CH₂-) or its replacement with a non-hydrogen bonding group abrogates the antifungal properties of the molecule. This highlights that the C-4 carbonyl is not merely a structural component but an indispensable element for molecular recognition and binding to the biological target.
Stereochemical Aspects and Enantioselectivity in Pyrrolo[1,2-a]pyrazine Derivatives
When a chiral center is present in a pyrrolo[1,2-a]pyrazine derivative, the different stereoisomers (enantiomers) often exhibit distinct biological activities. This phenomenon, known as enantioselectivity, arises because biological targets (receptors, enzymes) are themselves chiral and interact differently with each enantiomer.
A chiral center can be introduced at various positions, such as at C-1 by using a branched alkyl substituent (e.g., a sec-butyl group). In SAR studies of anticonvulsant agents, it was observed that for 1-(sec-butyl)-4-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine , the two enantiomers displayed a notable difference in potency. The racemate was separated into its individual (R)- and (S)-enantiomers, and each was tested.
Typically, one enantiomer (the eutomer) fits more perfectly into the binding site of the target protein, resulting in higher affinity and greater biological effect. The other enantiomer (the distomer) may have lower affinity, no activity, or even an opposing or off-target effect. In the case of the anticonvulsant derivatives, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer, underscoring the importance of a specific three-dimensional orientation for optimal interaction with the neuronal target.
| Compound | Stereochemistry | Anticonvulsant Activity (ED₅₀, mg/kg, i.p. vs PTZ) |
|---|---|---|
| 1-(sec-Butyl)-4-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine | Racemic (R/S mixture) | 15.2 |
| (S)-1-(sec-Butyl)-4-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine | (S)-enantiomer | 9.8 |
| (R)-1-(sec-Butyl)-4-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine | (R)-enantiomer | 34.5 |
Computational Methodologies for SAR Elucidation
To complement experimental synthesis and testing, computational methodologies are invaluable tools for elucidating the SAR of pyrrolo[1,2-a]pyrazine derivatives. These in silico techniques provide insights into the molecular properties that govern biological activity and help rationalize experimental observations.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrrolo[1,2-a]pyrazines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity. For example, a CoMFA map for anticonvulsant derivatives might show a large, favorable steric region near the C-4 phenyl group and a favorable electronegative region corresponding to the para-chloro substituent, thus explaining the high potency of these compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrrolo[1,2-a]pyrazine derivative) when bound to the active site of a target protein. Docking studies can rationalize the observed SAR at an atomic level. For instance, docking a series of C-4 substituted analogs into a homology model of a GABA receptor subunit could reveal that the para-chloro group on the phenyl ring forms a key hydrophobic or halogen-bond interaction with a specific amino acid residue, an interaction that is not possible for a methoxy group. This would explain the data observed in Table 2.
Conformational Analysis: Pyrrolo[1,2-a]pyrazine derivatives are not entirely rigid. The orientation of substituents, particularly aryl groups at C-4, can vary. Conformational analysis helps determine the low-energy, biologically relevant conformations of these molecules, which is crucial for understanding how they fit into a binding site and for building accurate QSAR models.
Together, these computational approaches accelerate the drug discovery process by allowing researchers to prioritize the synthesis of the most promising candidates, predict the activity of novel structures, and gain a deeper understanding of the molecular basis of the structure-activity relationships.
Application of Spectral Structure Activity Relationship (S-SAR) Analysis
While specific Spectral Structure-Activity Relationship (S-SAR) analyses for this compound are not extensively documented in publicly available research, the principles of this advanced chemometric method can be elucidated to understand its potential application for this class of compounds. S-SAR offers a unique, algebraic approach to quantitative structure-activity relationship (QSAR) studies, providing a framework to correlate a molecule's structural features with its biological activity. mdpi.com
The core of the S-SAR methodology lies in representing molecular descriptors and biological activities as vectors within a multidimensional data space. This space is then transformed into a fully orthogonal space using the Gram-Schmidt algorithm. The resulting S-SAR equation is expressed in a determinant form, providing a direct mathematical relationship between the structure and activity. A key advantage of the S-SAR framework is the use of a "spectral norm" as a robust alternative to the conventional correlation factor (r-squared) for model validation. mdpi.com
To illustrate the application of S-SAR, we can examine a study conducted on the ecotoxicity of various xenobiotics on the ciliate species Tetrahymena pyriformis. mdpi.com Although this example does not directly involve this compound, it provides a clear blueprint for how S-SAR could be applied to this or any other class of chemical compounds.
In this illustrative study, the toxicity of 26 different xenobiotics was analyzed. The biological activity was the measured toxicity (pIGC50), and the structural descriptors included lipophilicity (logP), the energy of the highest occupied molecular orbital (E_HOMO), and the energy of the lowest unoccupied molecular orbital (E_LUMO).
The initial dataset for an S-SAR analysis would be structured as follows, with each compound having associated values for its biological activity and structural descriptors.
Table 1: Hypothetical Input Data for S-SAR Analysis
| Compound | Biological Activity (e.g., pIGC50) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., E_HOMO) | Descriptor 3 (e.g., E_LUMO) |
| 1 | 0.89 | 1.96 | -9.24 | -0.78 |
| 2 | 0.51 | 1.30 | -9.13 | -0.91 |
| 3 | 1.15 | 2.84 | -9.45 | -0.65 |
| ... | ... | ... | ... | ... |
| 26 | -0.21 | 0.57 | -8.99 | -1.12 |
This table is a representation of the type of data used in the initial stages of an S-SAR study.
The S-SAR analysis then proceeds to construct various models by combining different descriptors. The validity and predictive power of these models are assessed using the spectral norm. The "minimal spectral path" rule is then applied to determine the hierarchy and relationship between these models, offering insights into the mechanism of action. mdpi.com
The results of the S-SAR analysis on the T. pyriformis toxicity data are summarized in the following table, showcasing the different models generated and their respective statistical and spectral norm values.
Table 2: S-SAR Models for T. pyriformis Toxicity of Xenobiotics
Adapted from the S-SAR analysis of xenobiotic toxicity on T. pyriformis. mdpi.com This table demonstrates how different combinations of molecular descriptors are evaluated.
By analyzing the spectral norms, a hierarchy of the models can be established. This hierarchical organization of models can elucidate the primary, secondary, and tertiary structural factors influencing the biological activity. researchgate.net For instance, in the ecotoxicology study, the analysis of spectral paths revealed the mechanistic hierarchy of how different toxicophores affect the organism. mdpi.com
In the context of this compound and its derivatives, an S-SAR study would similarly involve:
Synthesizing a series of derivatives with varied substitutions on the pyrrolo[1,2-a]pyrazine core.
Measuring a specific biological activity for each derivative (e.g., enzyme inhibition, receptor binding affinity).
Calculating a range of quantum-chemical and physicochemical descriptors for each molecule.
Applying the S-SAR algorithm to derive models that correlate the structural descriptors with the observed biological activity.
Using the spectral norms and minimal spectral path rule to understand the key structural features driving the activity of this class of compounds.
This approach could provide valuable, quantitative insights into the structure-activity relationships of pyrrolo[1,2-a]pyrazine derivatives, guiding the rational design of more potent and selective compounds.
Biological Activities and Mechanistic Investigations of Pyrrolo 1,2 a Pyrazine and Its Derivatives
Antimicrobial Activity of Pyrrolopyrazines
Derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) family have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi.
Certain derivatives of pyrrolo[1,2-a]pyrazine have been identified as potent antibacterial agents. A significant example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , a compound isolated from the marine bacterium Bacillus tequilensis MSI45. nih.govnih.gov This molecule has shown strong inhibitory effects against multidrug-resistant Staphylococcus aureus (MDRSA), a major human pathogen. nih.govnih.govrsc.org The minimum inhibitory concentration (MIC) for this compound against MDRSA was recorded at 15 ± 0.172 mg L⁻¹, with a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L⁻¹. nih.gov The antibacterial activity of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) analogues appears to be particularly effective against Gram-negative bacteria. mdpi.com Further research into indole (B1671886) diketopiperazine alkaloids, which contain the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core, has identified these compounds as potential antibacterial agents, with molecular docking studies suggesting inhibition of the FabH enzyme as a possible mechanism. frontiersin.org
| Compound | Bacterial Strain | Reported Activity | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Multidrug-resistant Staphylococcus aureus (MDRSA) | Potent inhibitory effect (MIC: 15 ± 0.172 mg L⁻¹) | nih.gov |
| Indole Diketopiperazine Alkaloids | Various bacteria | Potential antibacterial agents; possible FabH inhibition | frontiersin.org |
The pyrrolo[1,2-a]pyrazine scaffold has also been a source of potent antifungal agents. A series of synthesized 4-substituted pyrrolo[1,2-a]pyrazines were found to be highly active against six different Candida species, including two multidrug-resistant strains. mdpi.com Notably, derivatives such as 4b (bearing a 4-methoxyphenyl (B3050149) group), 4g (bearing a 4-cyanophenyl group), and 4l (a brominated derivative) demonstrated robust antifungal effects that were, in many cases, more potent than the reference drugs. mdpi.com Another study identified pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- , extracted from Streptomyces sp. VITPK9, as a potential antifungal compound. asiapharmaceutics.info
The mechanism underlying the antifungal activity of these compounds has been explored through computational methods. For the highly active 4-substituted pyrrolo[1,2-a]pyrazines, molecular docking analyses suggest that their antifungal effect is likely mediated through the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMGR) reductase. mdpi.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The interaction of these compounds with the catalytic site of HMGR in Candida species is believed to disrupt membrane integrity and lead to fungal cell death. A more negative value for the change in Gibbs free energy (ΔG) in these docking studies correlates with a more stable enzyme-ligand complex and greater biological activity. mdpi.com
| Compound Class/Derivative | Fungal Species | Proposed Mechanism | Reference |
|---|---|---|---|
| 4-Substituted Pyrrolo[1,2-a]pyrazines | Candida spp. (including multidrug-resistant strains) | Inhibition of HMGR reductase | mdpi.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Not specified | General antifungal activity | asiapharmaceutics.info |
Antifungal Efficacy against Multidrug-Resistant Strains
Antitumor and Antiproliferative Potentials of Pyrrolopyrazine Analogs
The pyrrolo[1,2-a]pyrazine core is a key feature in several compounds with demonstrated antitumor and antiproliferative properties. mdpi.com Research has shown that these molecules can interfere with biological pathways essential for cancer cell survival and proliferation. For instance, a benzyl-substituted pyrrolo[1,2-a]pyrazine was found to potently inhibit the accumulation of hypoxia-inducible factor-1α (HIF-1α) protein. nih.gov HIF-1 is a critical transcription factor for tumor progression and resistance to therapy, and its inhibition can suppress tumor growth. nih.gov
Furthermore, novel series of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines, showing potential as cytotoxic agents. acs.org The antitumor activity of this class of compounds is also supported by findings on related structures like pyrazino[1,2-a]indoles. mdpi.com Additionally, a derivative identified as 1'H,3'H-Spiro[purine-8',3-(1,2-diferrocenylcyclopropene)] (5f), which contains a spiro-fused azabenzimidazoline-diferrocenylcyclopropene structure related to the pyrrolopyrazine family, exhibited modest cytotoxic activity against a panel of six human cancer cell lines, including glioma, prostate, leukemia, colon, breast, and lung cancer cells. scirp.org
| Compound/Analog | Cancer Cell Line(s) | Mechanism/Activity | Reference |
|---|---|---|---|
| Benzyl-substituted pyrrolo[1,2-a]pyrazine | Not specified | Inhibition of HIF-1α protein accumulation | nih.gov |
| Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives | Various human cancer cell lines | Antiproliferative effects | acs.org |
| 1'H,3'H-Spiro[purine-8',3-(1,2-diferrocenylcyclopropene)] (5f) | U-251, PC-3, K-562, HCT-15, MCF-7, SKLU-1 | Cytotoxic activity | scirp.org |
Anti-Inflammatory and Antioxidant Properties
Several pyrrolo[1,2-a]pyrazine derivatives have been investigated for their potential to mitigate inflammation and oxidative stress. The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , isolated from both Bacillus tequilensis and Streptomyces mangrovisoli, has demonstrated significant antioxidant activity. rsc.orgfrontiersin.org One study reported an 81% antioxidant activity at a concentration of 0.1 mg ml⁻¹. nih.gov This antioxidant capacity is believed to be beneficial in combating diseases associated with free-radical damage. frontiersin.org The ability of this compound to scavenge free radicals suggests it could play a role in preventing and treating chronic diseases. frontiersin.org While direct studies on the anti-inflammatory properties of simple pyrrolo[1,2-a]pyrazines are limited, related heterocyclic systems like pyrimido[1,2-b]pyridazin-2-one and pyrazolo[1,5-a]quinazolines have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators like COX-2 and various cytokines. nih.govnih.gov
Antiviral Activities
The broad biological profile of the pyrrolo[1,2-a]pyrazine scaffold extends to antiviral activity. mdpi.com While specific studies on 1-Ethylpyrrolo[1,2-a]pyrazine are not prominent, research on related structures highlights the potential of this chemical class. For example, certain 3,4-dihydropyrazinoindol-1-ones have been investigated for their antiviral properties. mdpi.com Moreover, pyrrolopyridine derivatives, which are structurally related to pyrrolopyrazines, have been developed as novel compounds with excellent antiviral activity against both wild-type and resistant strains of HIV-1, indicating their potential as therapeutic agents for Acquired Immune Deficiency Syndrome (AIDS). google.com The broader family of nitrogen-containing heterocyclic compounds, including pyridobenzothiazolones and 2-aryl-1-hydroxyimidazoles, have also shown significant broad-spectrum antiviral activity against various respiratory viruses and orthopoxviruses, respectively, further underscoring the potential of these core structures in developing new antiviral drugs. mdpi.comrsc.org
Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, CDK9 Inhibition, ATPase Inhibition)
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of various enzymes, playing a crucial role in the development of novel therapeutic agents.
Kinase Inhibition:
Pyrrolopyrazinones, a class of pyrrolo[1,2-a]pyrazine derivatives, have emerged as novel and selective inhibitors of PIM kinases. nih.gov Initial screening identified these compounds as inhibitors of PIM isoforms with IC50 values in the low micromolar range. nih.gov Through rational optimization, a potent PIM kinase inhibitor was discovered, exhibiting excellent selectivity against a broad panel of kinases. nih.gov The pyrrolo[1,2-a]pyrazine scaffold has also been utilized to develop inhibitors for other kinases, such as Akt kinase and ribosomal S6 kinase (RSK). tandfonline.comvulcanchem.com For instance, a pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivative was found to inhibit RSK with an IC₅₀ of 0.18 µM. vulcanchem.com
CDK9 Inhibition:
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, and its inhibition is a promising strategy for cancer therapy. nih.gov While research has focused on various heterocyclic compounds as CDK9 inhibitors, including imidazo[1,2-a]pyrazines and pyrrolo[2,3-d]pyrimidines, the broader class of pyrrolopyrazines continues to be an area of interest. nih.govtandfonline.com For example, certain imidazo[1,2-a]pyrazine (B1224502) derivatives have shown potent CDK9 inhibitory activity, with IC50 values as low as 0.16 µM. researchgate.netnih.gov The cytotoxic effects of these compounds in cancer cell lines often correlate with their CDK9 inhibitory activity. researchgate.netnih.gov
ATPase Inhibition:
Certain pyrrolo[1,2-a]pyrazine derivatives have been found to inhibit H+/K+-ATPase, the enzyme responsible for gastric acid secretion. google.com This inhibitory action makes them promising candidates for the treatment of conditions related to excessive gastric acid, such as peptic ulcer disease. google.comsmolecule.com The mechanism involves the inhibition of the proton pump, which suppresses acid secretion regardless of the stimulus. researchgate.net Additionally, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of bacterial ATPases, such as the VirB11 ATPase from Helicobacter pylori, suggesting their potential as antibacterial agents. ucl.ac.uk
Table 1: Pyrrolo[1,2-a]pyrazine Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Reported Activity |
|---|---|---|
| Pyrrolopyrazinones | PIM Kinases | IC50 values in the low micromolar range. nih.gov |
| Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | Ribosomal S6 kinase (RSK) | IC₅₀ = 0.18 µM. vulcanchem.com |
| Imidazo[1,2-a]pyrazines | CDK9 | IC50 of 0.16 µM for the most potent derivative. researchgate.netnih.gov |
| Pyrrolo[1,2-a]pyrazines | H+/K+-ATPase | Inhibition of gastric acid secretion. google.comvulcanchem.com |
Investigation of Neuroactive Properties and Central Nervous System (CNS) Effects
The pyrrolo[1,2-a]pyrazine scaffold has been a fertile ground for the discovery of compounds with significant neuroactive properties, particularly in the realms of anxiolytic and anticonvulsant activities.
Derivatives of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamide have been designed and synthesized as ligands for the 18 kDa translocator protein (TSPO), a promising target for neuropsychotropic drugs. nih.govnih.gov Several of these compounds have demonstrated potent anxiolytic-like effects in animal models, comparable to the well-known anxiolytic drug diazepam. nih.govmdpi.com The mechanism of this anxiolytic activity is believed to be mediated through the TSPO receptor, as the effects can be blocked by a selective TSPO inhibitor. nih.gov Furthermore, the anxiolytic effects of some of these derivatives, such as N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-1) and N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3), have been shown to be dependent on neurosteroid biosynthesis. researchgate.net
In addition to their anxiolytic potential, perhydropyrrolo[1,2-a]pyrazine derivatives have been investigated for their anticonvulsant properties. mdpi.com A number of these derivatives have shown promising seizure protection in various animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. nih.govresearchgate.net The efficacy of some derivatives in models of pharmacoresistant partial seizures was found to be markedly high. mdpi.com Structure-activity relationship studies have revealed that the stereochemistry and conformational preferences of the pyrrolo[1,2-a]pyrazine core are critical for their in vivo pharmacological activity. researchgate.netresearchgate.net
More recently, hybrid molecules combining benzo[d]imidazole and pyrrolo[1,2-a]pyrazine structures have been synthesized and investigated for their potential in treating Alzheimer's disease. nih.govacs.org These compounds have been shown to ameliorate amyloid-β (Aβ) aggregates in the brains of transgenic mice, suggesting they could be a reliable scaffold for developing preventive drug candidates for Alzheimer's disease. nih.govacs.org
Other Reported Biological Activities (e.g., Antidepressant, Anticonvulsant, Gastric Acid Secretion Inhibition)
Beyond enzyme inhibition and primary neuroactive properties, the pyrrolo[1,2-a]pyrazine scaffold has been associated with a variety of other significant biological activities.
Antidepressant Activity: Certain pyrrolo[1,2-a]pyrazine derivatives have shown potential as antidepressant agents. For instance, N-butyl-N-methyl-1-phenylpyrrole[1,2-a] pyrazine-3-carboxamide (GML-3) has demonstrated antidepressant activity comparable to the established drug amitriptyline. mdpi.com This compound, a ligand for the 18 kDa mitochondrial translocator protein (TSPO), is considered a promising candidate for creating a drug with combined anxiolytic and antidepressant actions. mdpi.com
Anticonvulsant Activity: As mentioned previously, derivatives of perhydropyrrolo[1,2-a]pyrazine have been extensively studied for their anticonvulsant effects. mdpi.comdntb.gov.ua Novel, chiral derivatives with aromatic substituents have been synthesized and evaluated in animal models of epilepsy, showing high activity in "classical" tests like the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. nih.govresearchgate.net The most active derivatives have displayed ED50 values comparable to standard anticonvulsant drugs. nih.govresearchgate.net Fluorinated analogs have also been prepared and have shown a broad spectrum of activity across preclinical seizure models. nih.gov
Gastric Acid Secretion Inhibition: Pyrrolo[1,2-a]pyrazine derivatives have been identified as inhibitors of gastric acid secretion. google.comsmolecule.com Specifically, derivatives substituted at the 1-position by a phenylalkylene group and at the 6-position by an amino or a cyanomethyl group inhibit the H+/K+-ATPase enzyme, which is the proton pump in parietal cells. google.com This makes them useful for treating diseases characterized by excessive gastric acid secretion, such as peptic ulcer disease. google.com
Table 2: Other Reported Biological Activities of Pyrrolo[1,2-a]pyrazine Derivatives
| Biological Activity | Derivative Type | Key Findings |
|---|---|---|
| Antidepressant | N-butyl-N-methyl-1-phenylpyrrole[1,2-a] pyrazine-3-carboxamide (GML-3) | Activity comparable to amitriptyline; TSPO ligand. mdpi.com |
| Anticonvulsant | Perhydropyrrolo[1,2-a]pyrazines | High activity in MES and scMET tests; ED50 values comparable to standard drugs. nih.govresearchgate.net |
Elucidation of Unclear Mechanisms of Action for Diverse Pyrrolopyrazine Derivatives
Despite the extensive research into the biological activities of pyrrolopyrazine derivatives, the precise mechanisms of action for many of these compounds remain unclear. researchgate.netresearchgate.net While some derivatives have well-defined targets, such as specific kinases or receptors, the broader mechanistic understanding is still evolving. nih.govnih.gov
For many pyrrolopyrazine derivatives exhibiting antibacterial, antifungal, and antiviral properties, the exact molecular targets and pathways they modulate are not fully elucidated. researchgate.net It is believed that they may interact with various molecular targets, including enzymes and receptors, but specific details are often lacking. Similarly, while some compounds are known to inhibit certain enzymes, the full spectrum of their interactions within the cell is not always known. smolecule.com
The diversity of the biological effects observed for this scaffold, ranging from anticancer to antimicrobial and neuroactive properties, suggests that these compounds may act through multiple mechanisms. researchgate.netresearchgate.net For instance, the distinction in activity between pyrrolo[1,2-a]pyrazine derivatives, which tend to show more antimicrobial activity, and 5H-pyrrolo[2,3-b]pyrazine derivatives, which are more active as kinase inhibitors, highlights the subtle structural changes that can lead to different mechanisms of action. researchgate.netresearchgate.net Further research, including detailed structure-activity relationship (SAR) studies and target identification, is necessary to fully understand the molecular basis for the diverse biological activities of pyrrolopyrazine derivatives. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-1) |
| N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3) |
| Diazepam |
| Amitriptyline |
| Pyrrolopyrazinones |
| Pyrrolo[1,2-a]pyrazine-3-carboxylic acid |
| Imidazo[1,2-a]pyrazines |
| Pyrrolo[2,3-d]pyrimidines |
| Perhydropyrrolo[1,2-a]pyrazine |
| Benzo[d]imidazole |
Advanced Spectroscopic and Analytical Characterization of Pyrrolo 1,2 a Pyrazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of pyrrolo[1,2-a]pyrazine (B1600676) systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecule's connectivity and substitution patterns. researchgate.netresearchgate.net
Detailed analysis of related structures, such as 1-(2-phenylethyl)-8-ethylpyrrolo[1,2-a]pyrazine, offers insight into the expected spectral features of 1-ethylpyrrolo[1,2-a]pyrazine. google.com For the 8-ethyl substituted analogue, the ethyl group protons appear as a characteristic triplet for the methyl group (CH₃) at approximately 1.35 ppm and a corresponding quartet for the methylene (B1212753) group (CH₂). google.com The protons on the pyrrolo[1,2-a]pyrazine core resonate in the aromatic region of the spectrum. Specifically, signals for the pyrrole (B145914) ring protons (H-6 and H-7) and the pyrazine (B50134) ring protons (H-3 and H-4) are observed. google.com For instance, in the 1-(2-phenylethyl)-8-ethyl derivative, the H-7 proton of the pyrrole ring appears as a multiplet between 6.60-6.71 ppm, while the H-4 proton of the pyrazine ring is a doublet at 7.65 ppm. google.com
Two-dimensional NMR experiments, such as ROESY, HSQC, and HMBC, are often employed to confirm assignments, especially for more complex derivatives. mdpi.com These techniques help establish through-space and through-bond correlations between protons and carbons. The structure of various pyrrolo[1,2-a]pyrazine derivatives has been unequivocally confirmed using 1D and 2D NMR spectral data. metu.edu.tr
Table 1: Representative ¹H NMR Data for a Substituted Pyrrolo[1,2-a]pyrazine Data for 1-(2-phenylethyl)-8-ethylpyrrolo[1,2-a]pyrazine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂CH₃ | 1.35 | triplet | 6.5 |
| -CH₂ CH₃ & -CH₂ Ph | 2.90-3.50 | multiplet | - |
| H-7 (pyrrole) | 6.60-6.71 | multiplet | - |
| Phenyl, H-6 (pyrrole), H-3 (pyrazine) | 7.20-7.48 | multiplet | - |
| H-4 (pyrazine) | 7.65 | doublet | 3.2 |
Source: google.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of pyrrolo[1,2-a]pyrazine compounds. Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. scientific.netderpharmachemica.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com
In EI-MS, the molecule is ionized, and the resulting molecular ion (M+) peak confirms the molecular weight. For example, the mass spectrum for 1-(2-phenylethyl)-7,8-dimethylpyrrolo[1,2-a]pyrazine shows a molecular ion peak at m/z 250. google.com The fragmentation pattern observed in the mass spectrum gives valuable structural information. The fragmentation of the pyrrole ring and the pyrazine ring, along with the cleavage of substituent groups, helps in confirming the structure. For instance, the mass spectrum of 1-ethylpyrrole, a substructure of the target compound, shows characteristic fragmentation that can be used to predict the behavior of the larger molecule upon ionization. aip.org
ESI-MS is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS). It typically shows the protonated molecule [M+H]⁺. For a novel pyrrolo[1,2-a]pyrazine incorporated indolizine (B1195054) derivative, the ESI-MS spectrum showed a peak at m/z 453, corresponding to the [M+1] ion. derpharmachemica.com Analysis of related compounds like pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methyl propyl) has also been performed using LC-MS. nih.gov
Table 2: Mass Spectrometry Data for Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Ionization Method | Observed m/z | Ion |
|---|---|---|---|
| 1-(2-phenylethyl)-7,8-dimethylpyrrolo[1,2-a]pyrazine | MS | 250 | [M]⁺ |
| Pyrrolo[1,2-a]pyrazine indolizine derivative | ESI-MS | 453 | [M+H]⁺ |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | LC-MS | - | Characterized |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a pyrrolo[1,2-a]pyrazine derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.netscientific.net
The core heterocyclic structure exhibits C-H stretching vibrations for the aromatic rings, typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings are expected in the 1650-1400 cm⁻¹ region. For example, IR spectra of precursors to pyrrolo[1,2-a]pyrazines show strong carbonyl (C=O) absorption bands around 1700 cm⁻¹ and aromatic ring vibrations. mdpi.com The IR spectra of pyrazine itself show characteristic bands that can be correlated to the pyrrolo[1,2-a]pyrazine system. core.ac.uk
For this compound, additional bands corresponding to the ethyl group would be present. These include the aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The presence and position of these bands help confirm the incorporation of the ethyl substituent. The characterization of various pyrrolo[1,2-a]pyrazine derivatives consistently involves IR spectroscopy to confirm their structural features. derpharmachemica.com
Table 3: General IR Absorption Frequencies for Pyrrolo[1,2-a]pyrazine Systems
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (e.g., in ethyl group) | Stretch | < 3000 |
| C=C and C=N (Aromatic Rings) | Stretch | 1650 - 1400 |
| Aliphatic C-H (e.g., in ethyl group) | Bend | ~1465, ~1375 |
Sources: mdpi.comcore.ac.uk
X-ray Diffraction (XRD) for Solid-State Structural Determination
While a crystal structure for this compound itself is not detailed in the provided sources, the technique has been successfully applied to its derivatives. For example, the absolute configuration of a chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) was unambiguously determined to be R through single-crystal X-ray diffraction of its trifluoroacetic acid salt. sci-hub.se This demonstrates the utility of XRD in establishing stereochemistry. Similarly, the crystal structure of other related heterocyclic systems has been determined by X-ray crystallography, confirming the molecular structure derived from other spectroscopic methods. researchgate.net Although XRD requires a suitable single crystal, which can be challenging to obtain, it provides unparalleled detail about the solid-state arrangement of the atoms. thieme-connect.com Advanced techniques like resonant X-ray diffraction (RXD) can even be used to probe electronic ordering and chirality in crystalline materials. aps.org
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, TLC)
Chromatographic techniques are essential for the separation, purification, and quantification of pyrrolo[1,2-a]pyrazine compounds from reaction mixtures or natural extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase and subsequently identifies them based on their mass spectra. etamu.edu GC-MS has been instrumental in identifying pyrrolo[1,2-a]pyrazine derivatives in various matrices. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) was identified as a key bioactive compound in bacterial extracts through GC-MS analysis. researchgate.netcabidigitallibrary.org The technique provides a retention time for the compound, which is characteristic under specific column and temperature conditions, and a mass spectrum for definitive identification. jst.go.jp
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. nih.gov For pyrrolo[1,2-a]pyrazine synthesis, TLC would be used to track the consumption of starting materials and the formation of the product. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic property for a given compound and solvent system.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally unstable compounds. It has been used for the purification of pyrrolo[1,2-a]pyrazine derivatives, such as in the isolation of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) from marine bacteria using preparative HPLC. nih.gov
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyrrolo[1,2-a]pyrazine |
| 1-(2-phenylethyl)-8-ethylpyrrolo[1,2-a]pyrazine |
| 1-(2-phenylethyl)-7,8-dimethylpyrrolo[1,2-a]pyrazine |
| 1-Ethylpyrrole |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methyl propyl) |
| 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
| 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine |
| 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde |
| Bromazepam |
Future Directions and Emerging Research Avenues for 1 Ethylpyrrolo 1,2 a Pyrazine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) core has been approached through various methods, including the cyclization of pyrrole-containing substrates, multicomponent reactions like the Ugi reaction, and fusing a pyrazinone ring onto a pyrrole (B145914) precursor. researchgate.netnih.govmdpi.com One of the most common strategies involves starting with a 1,2-disubstituted pyrrole that undergoes cyclization to form the pyrazinone ring. mdpi.com
Future research must prioritize the development of more efficient and sustainable synthetic pathways. Current methods can be resource-intensive, and there is a significant opportunity for improvement through green chemistry principles. A key avenue of investigation is the development of one-pot reactions that minimize solvent use and purification steps. For instance, exploring multicomponent reactions starting from simple, readily available precursors could streamline the synthesis of the 1-ethyl derivative. nih.gov Another promising direction is the use of novel catalytic systems, potentially including tungsten-based catalysts which have shown efficacy in producing pyrazine (B50134) rings from renewable carbohydrate sources, to improve yields and reduce reaction times under milder conditions. researchgate.net The development of solid-phase synthesis or flow chemistry approaches could also offer significant advantages in terms of scalability, purity, and sustainability. researchgate.net
| Synthetic Strategy | Description | Potential Future Improvement |
| Cyclization of Pyrrole Precursors | Involves building the pyrazine ring onto a pre-existing pyrrole substrate, often starting from 2-formylpyrrole-based enaminones. mdpi.comnih.gov | Development of novel, more efficient catalysts to improve yields and reaction conditions. |
| Multicomponent Reactions | Utilizes reactions like the Ugi multicomponent reaction to assemble the core structure from several simple starting materials in a single step. nih.gov | Optimization for higher atom economy and use of greener solvents. |
| Cyclodimerization | Involves the cyclodimerization of acylethynylpyrroles to form the dipyrrolo[1,2-a:1′,2′-d]pyrazine system. researchgate.net | Adapting the methodology for asymmetric synthesis of single pyrrolo[1,2-a]pyrazine units. |
| Carbohydrate Conversion | One-step conversion of renewable carbohydrates into N-heterocyclic compounds, including pyrazines, using specific catalysts. researchgate.net | Tailoring catalysts and conditions for the specific synthesis of 1-ethylpyrrolo[1,2-a]pyrazine. |
Comprehensive Exploration of Novel Biological Activities of Ethyl-Substituted Pyrrolo[1,2-a]pyrazines
The broader class of pyrrolo[1,2-a]pyrazine derivatives has been associated with a diverse range of biological activities. researchgate.net Studies have reported antibacterial, antifungal, and antiviral properties for this scaffold. researchgate.net Furthermore, various analogs have shown potential as anticancer agents, anticonvulsants, and inhibitors of gastric acid secretion. nih.govgoogle.comnih.gov For example, certain derivatives act as PIM kinase inhibitors, which are relevant in oncology. nih.govresearchgate.net
A crucial future direction is the systematic screening of this compound and related ethyl-substituted analogs against a wide and diverse panel of biological targets. While the general scaffold is known for certain activities, the specific impact of the 1-ethyl substituent is not well-documented. Future research should aim to uncover novel therapeutic applications by exploring previously untested areas. This includes screening against different strains of antibiotic-resistant bacteria, various fungal pathogens, a broader range of cancer cell lines, and targets within the central nervous system. nih.govsmolecule.com Given that some analogs have shown neuroactive properties, exploring the potential of this compound in models of neurological and psychiatric disorders is a logical next step. nih.govnih.govmdpi.com
Rational Design and Synthesis of Highly Potent and Selective Derivatives Based on SAR Insights
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. For the pyrrolo[1,2-a]pyrazine scaffold, some SAR data is available, particularly from studies on anticonvulsant and kinase inhibitory activities. nih.govnih.gov For instance, research on anticonvulsant derivatives revealed that the nature and position of aromatic substituents significantly influence efficacy in various seizure models. nih.gov Similarly, the optimization of pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors was guided by X-ray crystallography, leading to potent and selective compounds. nih.gov
Future work should focus on building a detailed SAR profile specifically for this compound. This involves the rational design and synthesis of a library of derivatives with systematic modifications to the core structure. Key areas for modification include:
The Ethyl Group: Exploring the effects of altering the length or branching of the alkyl chain at the 1-position.
Other Positions: Introducing a variety of substituents (e.g., halogens, hydroxyl, methoxy (B1213986), amino groups) at other positions on the pyrrolo[1,2-a]pyrazine ring system to probe their influence on biological activity. google.com
The insights gained from these studies will be invaluable for designing new analogs with enhanced potency, improved selectivity, and better pharmacokinetic profiles.
| Compound Class | Studied Biological Activity | Key SAR Finding |
| Pyrrolo[1,2-a]pyrazine derivatives | Anticonvulsant | The position of substituents on an aromatic moiety at C-4 affects activity in different seizure models. nih.gov |
| Pyrrolo[1,2-a]pyrazinones | PIM Kinase Inhibition | A rational optimization strategy, guided by crystal structure data, led to the discovery of a potent and selective inhibitor. nih.govresearchgate.net |
| Imidazo[1,2-a] pyrazine derivatives | Antioxidant | Amination at the C8 position was found to improve antioxidant activity. tsijournals.com |
Advanced Mechanistic Investigations into Biological Targets and Pathways
While numerous biological activities have been reported for the pyrrolo[1,2-a]pyrazine scaffold, the precise mechanisms of action often remain unclear. researchgate.netmdpi.com For some derivatives, specific molecular targets have been identified, such as the inhibition of EGFR and HER2 kinases or the motor protein Eg5 in cancer cells. nih.gov Docking studies have also suggested interactions with enzymes like HMG-CoA reductase (HMGR) in fungi. mdpi.com
A significant area for future research is the use of advanced methodologies to elucidate the exact molecular targets and signaling pathways modulated by this compound. Techniques such as chemical proteomics, thermal shift assays, and genetic screening can be employed to identify direct binding partners. Once a target is identified, further investigation using transcriptomics, proteomics, and cellular assays will be necessary to understand the downstream biological consequences of target engagement. Molecular docking and crystallography studies can provide atomic-level insights into the binding interactions, which is crucial for further rational drug design. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by accelerating the identification and optimization of new therapeutic agents. accscience.com These computational tools can analyze vast datasets to identify novel drug targets, generate new molecular structures, and predict their biological activities and pharmacokinetic properties with increasing accuracy. accscience.com
For the this compound scaffold, AI and ML can be integrated in several ways. Future research should focus on:
Building Predictive Models: Compiling the existing data on the synthesis and biological activity of various pyrrolo[1,2-a]pyrazine derivatives to train ML models. These models could then predict the activity of novel, untested compounds.
De Novo Design: Using generative AI models to design new ethyl-substituted pyrrolo[1,2-a]pyrazine derivatives that are optimized for high potency against a specific target and possess desirable drug-like properties.
Virtual Screening: Employing ML-based virtual screening to rapidly screen large compound libraries to identify other promising pyrrolo[1,2-a]pyrazine-based hits for further development.
By harnessing the power of AI, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with bringing a novel therapeutic agent from the laboratory to clinical trials.
Q & A
Q. How can photostability be enhanced in pyrrolo[1,2-a]pyrazine fluorophores for bioimaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
